molecular formula C22H22N4O2 B7720198 2-(4-methylphenoxy)-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide

2-(4-methylphenoxy)-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide

Cat. No.: B7720198
M. Wt: 374.4 g/mol
InChI Key: FEZUNLBSLJHYTM-UHFFFAOYSA-N
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Description

2-(4-methylphenoxy)-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

The synthesis of 2-(4-methylphenoxy)-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Coupling Reactions: The final step involves coupling the quinoline and pyrazole intermediates with 4-methylphenoxyacetic acid under amide bond formation conditions, typically using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-(4-methylphenoxy)-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions include substituted quinoline derivatives and modified pyrazole rings.

Scientific Research Applications

2-(4-methylphenoxy)-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, contributing to its biological efficacy.

Comparison with Similar Compounds

Similar compounds to 2-(4-methylphenoxy)-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide include:

The uniqueness of this compound lies in its specific structural combination of a quinoline core and a pyrazole moiety, which contributes to its distinct biological and chemical properties.

Properties

IUPAC Name

2-(4-methylphenoxy)-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-3-12-26-22-18(13-16-6-4-5-7-19(16)23-22)21(25-26)24-20(27)14-28-17-10-8-15(2)9-11-17/h4-11,13H,3,12,14H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZUNLBSLJHYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)COC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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